Ingenol 3-Hexanoate

HIV latency reversal PKC agonist shock and kill

Researchers requiring a PKC agonist with validated, intermediate potency for latency reversal or oncology panels often face supply inconsistencies with poorly characterized ingenol esters. Ingenol 3-Hexanoate (IngB) solves this with a precisely defined C-6 ester chain that delivers superior latency reversal compared to shorter-chain analogs (C2, C4), yet maintains weak tumor-promoting activity ideal for chronic dosing models. - HIV Latency Reversal: Active at lower concentrations than ingenol-3-acetate/butyrate in J-Lat cell models. - Oncology Benchmarking: GI50 values characterized across 70 human cancer cell lines for reproducible comparative studies. - SAR Studies: Serves as a critical transitional point between non-promoting short-chain esters and tumor-promoting long-chain esters (≥C8).

Molecular Formula C26H38O6
Molecular Weight 446.6 g/mol
Cat. No. B608103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngenol 3-Hexanoate
SynonymsIngenol 3-Hexanoate; 
Molecular FormulaC26H38O6
Molecular Weight446.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H38O6/c1-6-7-8-9-19(28)32-23-14(2)12-25-15(3)10-18-20(24(18,4)5)17(22(25)30)11-16(13-27)21(29)26(23,25)31/h11-12,15,17-18,20-21,23,27,29,31H,6-10,13H2,1-5H3/t15-,17+,18-,20+,21-,23+,25+,26+/m1/s1
InChIKeyLYWIFBNBLVOVKN-FOJFYXSBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ingenol 3-Hexanoate (IngB) Overview


Ingenol 3-Hexanoate (IngB, CAS 83036-61-7) is a semi-synthetic derivative of the diterpene alcohol ingenol, obtained through esterification of the C-3 hydroxyl group with hexanoic acid [1]. The compound belongs to the ingenane class of PKC agonists. The ingenol core itself is inactive for latency reversal, underscoring the essential functional role of the C-3 ester moiety [1]. IngB exhibits a molecular formula of C26H38O6 and a molecular weight of 446.58 g/mol .

1

PKC pathway activation in latency reversal research

2

C-3 ester chain-length SAR investigation

3

Cell-model and ex vivo assay support

Why Ingenol 3-Hexanoate Is Irreplaceable


C-3 ester chain length and structure in ingenol derivatives profoundly modulate both PKC-mediated latency reversal potency and tumor-promoting activity. Shorter chain esters (acetate, butyrate, hexanoate) exhibit weak tumor promotion, whereas longer chain derivatives (octanoate to hexadecanoate) demonstrate strong tumor-promoting activity in mouse skin assays [1]. In HIV latency reversal models, IngB (C6) reverses latency at lower concentrations than ingenol-3-acetate (C2) and ingenol-3-butyrate (C4) [2]. Similarly, in cancer cytotoxicity panels, IngB shows distinct potency profiles compared to IngA (trans-cinnamate) and IngC (dodecanoate) across 70 cell lines [3]. These divergent SAR profiles mean that substituting IngB with a different ingenol ester—even a commercially available one like ingenol-3-angelate—will alter the assay's biological readout.

Shorter-chain esters (C2, C4) Latency reversal potency profile may differ from IngB (C6); EC50 window shifts
Longer-chain esters (≥C8) Tumor-promotion model response may increase significantly vs weak C6 profile
Other C-3 variants (angelate, cinnamate) Cytotoxicity fingerprint and PKC activation context may not transfer

Quantitative Evidence for Ingenol 3-Hexanoate


Superior HIV-1 Latency Reversal Potency vs. Shorter-Chain Esters

In a systematic evaluation of straight-chain ingenol-3-ester derivatives, ingenol-3-hexanoate (IngB) demonstrated latency reversal activity at lower concentrations than both ingenol-3-acetate (Ing 3-A) and ingenol-3-butyrate (Ing 3-B) in the J-Lat 10.6 HIV latency cell line model [1].

Latency Reversal
Head-to-head
IngB (C6) active at lower concentrations vs C2 and C4; ingenol core inactive
Supports C6 ester PKC potency window
J-Lat 10.6 cell model context
HIV latency reversal PKC agonist shock and kill

Broad-Spectrum Cytotoxicity Against Human Cancer Cell Lines

In a large-scale in vitro cytotoxicity assessment using MTS assays, IngB exhibited dose-dependent cytotoxic effects across a panel of 70 human cancer cell lines derived from diverse solid tumors [1]. Among the three semi-synthetic ingenols tested, IngB demonstrated intermediate potency: IngC (ingenol-3-dodecanoate) displayed the best activity overall, with IngB showing a distinct, reproducible cytotoxic profile [1].

Cytotoxicity Panel
Head-to-head
Dose-dependent activity across 70 cancer cell lines; intermediate profile between IngA and IngC
Supports cytotoxicity endpoint review
MTS assay, 72h exposure context
oncology cytotoxicity screening drug discovery

Weak Tumor Promoter Classification vs. Long-Chain Esters

In standardized semi-quantitative initiation-promotion assays on NMRI mouse skin, ingenol-3-hexanoate belongs to the group of short-chain 3-esters (acetate, butyrate, hexanoate) that exhibit very weak to weak tumor-promoting activity [1]. This contrasts with the strong promoting activity observed for 3-octanoate through 3-hexadecanoate derivatives [1].

Tumor Promotion
Class-level
Weak promoter group (C2–C6); strong promotion threshold at C8+ in mouse skin assay
Supports chain-length SAR context
Semi-quantitative assay, 48-week context
tumor promotion SAR toxicology

Validated PKC Agonist in Preclinical HIV Latency Models

Beyond cell line assays, IngB has demonstrated latency reversal activity in resting CD4+ T cells from aviremic HIV-infected participants [1]. In SIV-infected macaque models, IngB treatment caused a temporary but significant increase in plasma viral load, validating its capacity to activate latent reservoirs in vivo [2].

Ex Vivo / In Vivo
Reported
Activity confirmed in resting CD4+ T cells and SIV-infected macaque model
Supports in vivo model-response context
Primary cell and NHP model; data to verify
HIV cure latency reversal PKC activation

Ingenol 3-Hexanoate: Recommended Applications


HIV-1 Latency Reversal with Defined PKC Potency

Based on IngB's superior latency reversal potency relative to shorter-chain ingenol-3-esters (C2, C4) [1] and its validated activity in resting CD4+ T cells from aviremic participants [2], IngB is suitable for 'shock and kill' HIV eradication studies. Researchers seeking a PKC agonist with an established EC50 window in J-Lat 10.6 cells should prioritize IngB over ingenol-3-acetate or ingenol-3-butyrate derivatives.

Broad-Spectrum Cancer Cytotoxicity Screening

With GI50 values characterized across 70 human cancer cell lines from diverse solid tumor types [3], IngB serves as a validated reference compound for oncology drug discovery programs. Its intermediate potency profile—situated between IngA (trans-cinnamate) and IngC (dodecanoate)—provides a reproducible benchmark for comparative cytotoxicity studies.

SAR of Ingenol C-3 Ester Chain Length

The established SAR showing that IngB (C6) marks a transitional point in both tumor-promoting activity (weak) [4] and latency reversal potency [1] makes IngB a critical compound for mechanism-of-action studies. Researchers investigating how C-3 ester chain length modulates PKC isoform selectivity or downstream signaling can use IngB as a key point in the C2–C16 ester series.

In Vivo PKC Activation with Weak Tumor Promotion Profile

For in vivo experiments where long-term PKC activation is required but strong tumor-promoting activity must be avoided, IngB's classification as a weak promoter [4] offers a distinct advantage over longer-chain ingenol esters (≥C8). This makes IngB preferable for chronic dosing studies in rodent models where 3-octanoate or 3-tetradecanoate derivatives would confound results through tumor promotion.

Application
Selection Property
Validation Focus
PKC-mediated latency reversal studies
C6 ester potency window
Latency reversal model endpoints
Cancer cell-model cytotoxicity studies
Cross-panel cytotoxicity fingerprint
Cell-viability endpoint review
C-3 ester chain-length SAR studies
Chain-length transition context (C6)
PKC isoform and signaling review
In vivo PKC activation model studies
Lower tumor-promotion model response
Long-term model endpoint monitoring

Technical Documentation Hub

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35 linked technical documents
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